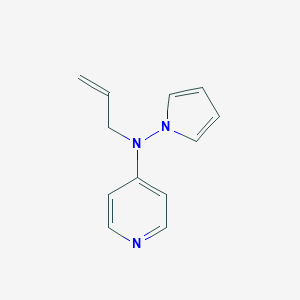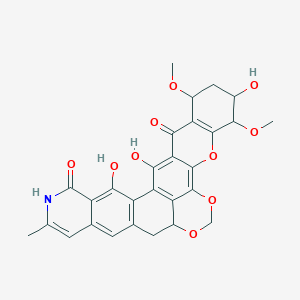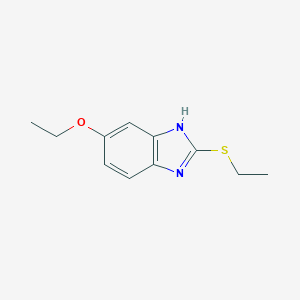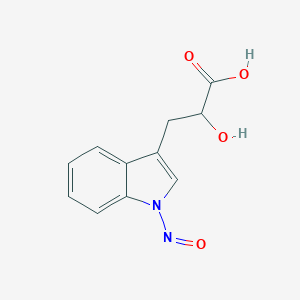
N-Nitrosoindole-3-lactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosoindole-3-lactic acid (NILA) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NILA is a nitrosated derivative of indole-3-lactic acid, which is a natural metabolite found in human urine and feces. The synthesis of NILA involves the reaction of indole-3-lactic acid with nitrous acid, resulting in the formation of a nitroso group at the N-1 position of the indole ring.
Mecanismo De Acción
The mechanism of action of N-Nitrosoindole-3-lactic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that N-Nitrosoindole-3-lactic acid induces the production of ROS, which can lead to DNA damage and apoptosis in cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-Nitrosoindole-3-lactic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-Nitrosoindole-3-lactic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Nitrosoindole-3-lactic acid is its ease of synthesis and availability. N-Nitrosoindole-3-lactic acid can be synthesized under mild conditions and in high yield, making it a readily available compound for scientific research. However, one of the limitations of N-Nitrosoindole-3-lactic acid is its instability, which can pose challenges for its storage and handling in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-Nitrosoindole-3-lactic acid. One direction is to further investigate its anti-cancer activity and potential applications in cancer therapy. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to understand the mechanism of action of N-Nitrosoindole-3-lactic acid and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of N-Nitrosoindole-3-lactic acid can be achieved through various methods, including the reaction of indole-3-lactic acid with nitrous acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-Nitrosoindole-3-lactic acid can be optimized by varying the reaction parameters such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
N-Nitrosoindole-3-lactic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Nitrosoindole-3-lactic acid is in the field of cancer research. Studies have shown that N-Nitrosoindole-3-lactic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
Propiedades
Número CAS |
117333-21-8 |
|---|---|
Nombre del producto |
N-Nitrosoindole-3-lactic acid |
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |
Clave InChI |
BSAHBIFSJDNPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
Sinónimos |
2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



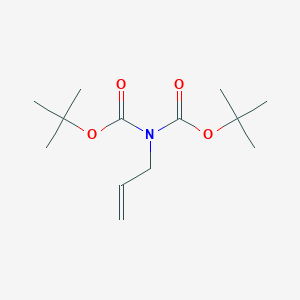
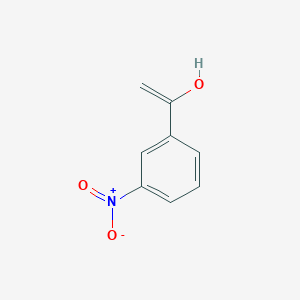
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
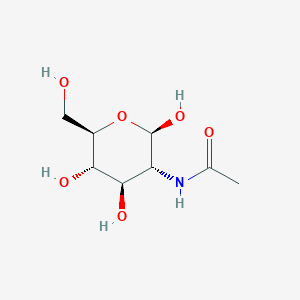
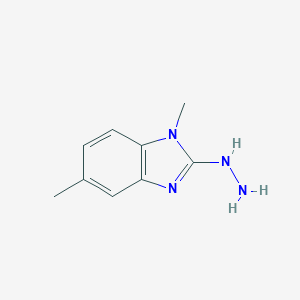
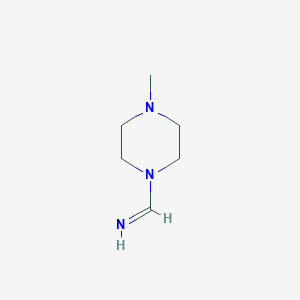
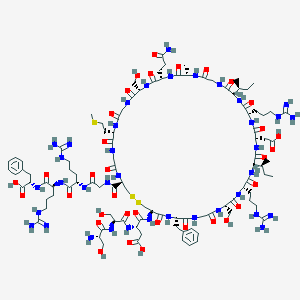
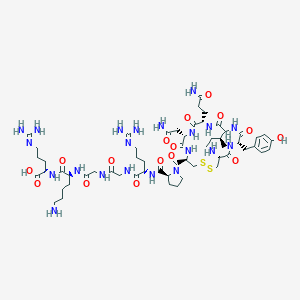
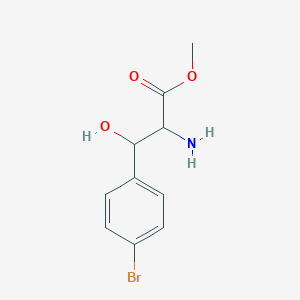
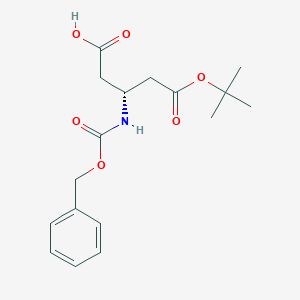
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
